1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder .
Synthesis Analysis
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base. This is followed by a reaction with formic acid in the presence of a catalyst to produce the final product .Molecular Structure Analysis
The molecular structure of 1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted with a chlorine atom, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 188.61 and a predicted density of 1.40±0.1 g/cm3 . It has a melting point of 164 °C and a predicted boiling point of 339.5±42.0 °C . The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction. This reaction is widely used in the field of organic chemistry, particularly in the synthesis of biologically active compounds, natural products, and polymers. The 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid could potentially be used as a reagent in this process .
D-Amino Acid Oxidase Inhibitor
3-Methylpyrazole-5-carboxylic acid, a compound structurally similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor. DAO inhibitors are used in research to protect cells from oxidative stress induced by D-Serine .
Fungicide
Pyrazole carboxamide fungicides, which include compounds similar to 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are effective against major crop pests such as Alternaria species, including early blight of tomato and potato . In addition, a number of excellent commercial fungicides with similar structures have been successfully developed .
Safety and Hazards
1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid should be treated as an organic compound. Proper protective equipment such as gloves and eye protection should be worn when handling this compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution .
Mechanism of Action
Pharmacokinetics
It is known that the compound is a powder at room temperature and has a molecular weight of 21667 . Its solubility in various solvents and its bioavailability in the body are areas that require further investigation .
Result of Action
The molecular and cellular effects of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
properties
IUPAC Name |
1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWIDDZVIOQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323406 | |
Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832379 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
956573-62-9 | |
Record name | 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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